10-alpha-Hydroxy Levonorgestrel

Description

Historical Context of Levonorgestrel (B1675169) Metabolite Discovery

The journey to understanding levonorgestrel and its metabolites is rooted in the broader history of progestin research, which began with the isolation and characterization of progesterone (B1679170) in the 1930s. nih.gov This foundational work paved the way for the development of synthetic progestins, like levonorgestrel, which were designed to offer improved therapeutic profiles.

Initial research into the metabolism of synthetic progestins like levonorgestrel primarily focused on major metabolic pathways, such as the reduction of the A-ring. nih.gov Early studies identified that levonorgestrel undergoes extensive reduction of the alpha, beta-unsaturated ketone in ring A and also hydroxylation at other positions, such as carbons 2 and 16. drugbank.com The discovery of hydroxylated metabolites, including 10-alpha-Hydroxy Levonorgestrel, represents a more recent and nuanced phase of this research, driven by advancements in analytical techniques that allow for the detection and characterization of minor metabolic products. The exploration of these metabolites is crucial for a complete understanding of the biotransformation and potential biological activities of the parent compound.

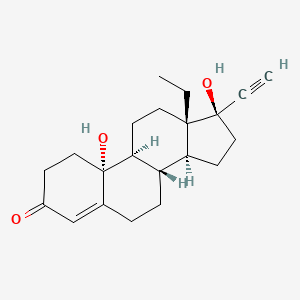

Chemical Structure and Stereochemical Features of this compound

The chemical identity of this compound is defined by its unique structural and stereochemical characteristics. Its molecular formula is C₂₁H₂₈O₃, and it has a molecular weight of 328.445 g/mol . cymitquimica.com

The structure is a derivative of levonorgestrel, featuring a hydroxyl group (-OH) at the 10-alpha position of the steroid nucleus. This addition introduces a new chiral center and significantly influences the molecule's three-dimensional shape. The stereochemistry is explicitly defined in its systematic name: (8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one. cymitquimica.com This precise arrangement of atoms is critical to its interaction with biological systems.

Below is a table summarizing the key chemical features of this compound.

| Feature | Description |

| Molecular Formula | C₂₁H₂₈O₃ cymitquimica.com |

| Molecular Weight | 328.445 g/mol cymitquimica.com |

| Parent Compound | Levonorgestrel |

| Key Functional Groups | Hydroxyl (-OH) at C10 (alpha), Hydroxyl (-OH) at C17, Ethynyl (B1212043) (-C≡CH) at C17, Ketone (=O) at C3 |

| Stereochemistry | (8S,9S,10R,13S,14S,17R) cymitquimica.com |

Classification within the Norsteroid and Hydroxylated Steroid Families

This compound belongs to two important classes of steroids: norsteroids and hydroxylated steroids.

Norsteroids are a class of steroids that have had a carbon atom removed from the steroid framework. wikipedia.org Specifically, levonorgestrel and its derivatives are classified as 19-norsteroids, meaning they lack the methyl group at the C-19 position that is present in progesterone. wikipedia.org This structural modification is a hallmark of many synthetic progestins. nih.govnih.gov

Hydroxylated steroids are steroids that have undergone hydroxylation, a process where a hydroxyl group is introduced into the steroid nucleus. nih.govresearchgate.net This modification, often mediated by cytochrome P450 enzymes, can significantly alter the biological activity of the parent steroid. nih.govmdpi.com The presence of the hydroxyl group at the 10-alpha position places this compound within this diverse family of compounds. Hydroxylated steroids are of great interest in pharmacology as they can exhibit different receptor binding affinities and metabolic stabilities compared to their non-hydroxylated precursors. nih.govresearchgate.net

Academic Significance as a Metabolite and Research Intermediate in Steroid Biochemistry

The academic significance of this compound lies in its dual role as a metabolite and a research intermediate. As a metabolite of levonorgestrel, it provides valuable insights into the metabolic pathways of synthetic progestins in the body. nih.govdrugbank.com Understanding the full spectrum of metabolites is essential for a comprehensive picture of a drug's pharmacokinetics and can offer clues about potential biological effects.

As a research intermediate, this compound is a valuable tool for scientists studying the structure-activity relationships of steroids. By comparing the biological activity of the hydroxylated metabolite to the parent compound, researchers can elucidate the role of specific structural modifications, such as 10-alpha-hydroxylation, in determining the pharmacological profile of a steroid. This knowledge is crucial for the rational design of new steroid-based drugs with improved efficacy and specificity.

Overview of Current Research Trajectories and Knowledge Gaps Pertaining to 10-alpha-Hydroxylation

Current research on steroid metabolism is increasingly focused on the role of specific hydroxylation reactions, including 10-alpha-hydroxylation. The enzymatic processes governing these reactions, particularly the involvement of various cytochrome P450 (CYP) isoforms, are a major area of investigation. nih.govmdpi.comnih.gov For instance, studies are exploring how different CYP enzymes exhibit regio- and stereoselectivity in hydroxylating steroid substrates. frontiersin.orgnih.gov

Despite these advances, significant knowledge gaps remain. A primary challenge is the limited understanding of the specific enzymes responsible for 10-alpha-hydroxylation of levonorgestrel and other synthetic steroids in humans. While the general involvement of CYP enzymes is known, the specific isoforms and their catalytic mechanisms are not fully elucidated. mdpi.com

Furthermore, the biological activity of this compound itself is not well-characterized. More research is needed to determine its binding affinity for various steroid receptors and its potential physiological effects. Addressing these knowledge gaps will be critical for a complete understanding of levonorgestrel's action and for the future development of novel steroid therapeutics. The study of such metabolites is part of a broader effort to close the gap between our knowledge of steroid biosynthesis and metabolism and its clinical application. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C21H28O3 |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21-/m0/s1 |

InChI Key |

ZMTZYQYDIREIIA-PXQJOHHUSA-N |

Isomeric SMILES |

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@@]34O |

Canonical SMILES |

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O |

Origin of Product |

United States |

Biotransformation Pathways and Enzymatic Formation of 10 Alpha Hydroxy Levonorgestrel

Elucidation of Primary Metabolic Routes Leading to 10-alpha-Hydroxylation of Levonorgestrel (B1675169)

Levonorgestrel undergoes extensive metabolism in the body, primarily in the liver. The metabolic pathways include reduction, hydroxylation, and conjugation. drugbank.comnih.gov While the entire metabolic map is complex, key identified routes involve the reduction of the A-ring, leading to metabolites like 3α, 5β-tetrahydrolevonorgestrel, and hydroxylation at various positions on the steroid nucleus. drugbank.com

Hydroxylation is a major metabolic route, with 16β-hydroxylation being a well-documented pathway. drugbank.com The formation of 10-alpha-Hydroxy Levonorgestrel occurs via a direct oxidative attack on the C10 position of the levonorgestrel molecule. This reaction introduces a hydroxyl (-OH) group at this position with a specific alpha stereochemistry. While not always cited as the most predominant route compared to other hydroxylations or conjugation, the formation of this metabolite is a recognized biotransformation step. veeprho.com This process is part of the phase I metabolism intended to increase the water solubility of the compound, facilitating its eventual elimination from the body.

Identification and Characterization of Human Cytochrome P450 Enzymes (CYPs) Potentially Involved in 10-alpha-Hydroxylation

The hydroxylation of steroids like levonorgestrel is mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov Evidence strongly indicates that CYP3A4 is a primary enzyme responsible for the metabolism of levonorgestrel. nih.govwww.gov.uk Concomitant use of drugs that induce CYP3A4 activity leads to increased metabolism of levonorgestrel and a reduction in its plasma levels, underscoring the central role of this enzyme. www.gov.uk While levonorgestrel is considered a less potent inhibitor of CYP2C19 and CYP3A4 compared to other progestins, its metabolism is clearly dependent on the function of these enzymatic systems. nih.gov

The ability of a CYP enzyme to hydroxylate a specific position on a substrate is known as regioselectivity, and the ability to produce a specific stereoisomer is called stereoselectivity. Both are determined by the architecture of the enzyme's active site. nih.govnih.gov

For 10-alpha-hydroxylation of levonorgestrel to occur, the substrate must bind to the active site of the CYP3A4 enzyme in a highly specific orientation. This "lock-and-key" fit positions the C10 carbon of the levonorgestrel molecule in close proximity to the enzyme's reactive heme-iron center, which contains the activated oxygen atom. The surrounding amino acid residues within the active site stabilize the substrate in this precise pose, favoring the abstraction of a hydrogen atom from the C10 position and the subsequent insertion of a hydroxyl group onto the alpha-face of the steroid.

The hydroxylation of steroids by cytochrome P450 enzymes follows a well-established catalytic cycle. The reaction mechanism is complex, involving multiple steps of electron and proton transfer to activate molecular oxygen.

The general mechanism for CYP-mediated hydroxylation is detailed in the table below.

Table 1: General Catalytic Cycle of Cytochrome P450 Hydroxylation

| Step | Process | Description |

| 1 | Substrate Binding | The substrate (Levonorgestrel) binds to the active site of the CYP enzyme (e.g., CYP3A4). |

| 2 | First Reduction | The ferric (Fe³⁺) heme iron is reduced to the ferrous (Fe²⁺) state by an electron from NADPH-cytochrome P450 reductase. |

| 3 | Oxygen Binding | Molecular oxygen (O₂) binds to the ferrous heme iron. |

| 4 | Second Reduction | A second electron is transferred, typically from the same reductase, to form a peroxy-iron species. |

| 5 | O-O Bond Cleavage | The O-O bond is cleaved, facilitated by proton transfer, leading to the formation of a water molecule and a highly reactive ferryl-oxo (Fe⁴⁺=O) species. |

| 6 | Hydrogen Abstraction | The potent ferryl-oxo intermediate abstracts a hydrogen atom from the substrate (at the C10 position of Levonorgestrel). |

| 7 | Hydroxyl Rebound | A hydroxyl radical equivalent is transferred back to the substrate radical, forming the hydroxylated product (this compound). |

| 8 | Product Release | The final product dissociates from the active site, regenerating the original ferric state of the enzyme. |

The kinetics of this reaction, described by parameters like Kₘ (substrate concentration at half-maximal velocity) and Vₘₐₓ (maximum reaction velocity), determine the efficiency of the metabolic process. While specific kinetic values for the 10-alpha-hydroxylation of levonorgestrel are not widely published, it is understood that CYP3A4 can metabolize substrates with varying affinities. drugbank.com

Microbial and Biocatalytic Approaches for 10-alpha-Hydroxylation of Levonorgestrel

Microorganisms such as fungi are known to be effective biocatalysts for steroid transformations, often performing regio- and stereoselective hydroxylations that are challenging to achieve through synthetic chemistry. researchgate.netnih.gov

Various fungal species have been screened for their ability to transform levonorgestrel. Studies have shown that fungi are capable of introducing hydroxyl groups at multiple positions on the levonorgestrel steroid frame. For instance, the fungus Cunninghamella elegans is known to produce a variety of hydroxylated metabolites. nih.gov

However, a significant finding from these microbial studies is the predominant formation of the 10-beta-hydroxy stereoisomer, rather than the 10-alpha form. Several species, including Rhizopus nigricans, Aspergillus niger, and Curvularia lunata, have been identified as transforming levonorgestrel into its 10-beta-hydroxy derivative as a major metabolite. researchgate.net This highlights the different stereoselectivity of microbial enzymes compared to human enzymes. While these microorganisms are adept at C10 hydroxylation, achieving the specific 10-alpha configuration via biotransformation remains a more significant challenge that would require screening of more diverse microbial libraries or protein engineering of the involved enzymes.

Table 2: Examples of Microbial Transformation of Levonorgestrel

| Microorganism | Major Metabolite(s) Produced | Citation |

| Cunninghamella elegans | 10β-Hydroxy Levonorgestrel, 6β-Hydroxy Levonorgestrel, 15α-Hydroxy Levonorgestrel, 11α-Hydroxy Levonorgestrel | nih.gov |

| Rhizopus stolonifer | 10β-Hydroxy Levonorgestrel | nih.gov |

| Rhizopus nigricans | 10β-Hydroxy Levonorgestrel | researchgate.net |

| Aspergillus niger | 10β-Hydroxy Levonorgestrel | researchgate.net |

| Curvularia lunata | 10β-Hydroxy Levonorgestrel | researchgate.netnih.gov |

The enzymes responsible for hydroxylation reactions in fungi are primarily microbial cytochrome P450 monooxygenases. nih.gov These enzymes are functionally analogous to their human counterparts, utilizing a heme cofactor and a similar catalytic cycle to activate oxygen and hydroxylate substrates.

The distinct regioselectivity and, crucially, stereoselectivity (favoring 10-beta over 10-alpha) observed in fungi like Cunninghamella and Rhizopus are due to differences in the amino acid sequences and resulting three-dimensional structures of their P450 active sites. researchgate.netnih.gov These structural variations alter the way levonorgestrel docks within the enzyme, presenting the C10 position to the reactive heme center from the opposite face compared to human CYP3A4, leading to the formation of the 10-beta-hydroxy product.

Optimization of Bioreaction Conditions for Yield and Selectivity

The production of specific steroid metabolites through microbial fermentation is highly dependent on the optimization of various reaction parameters to maximize yield and selectivity. General principles for enhancing the production of hydroxylated natural products through microbial processes can be applied to the formation of this compound. mdpi.com

Key optimization strategies include:

Medium Composition: The composition of the culture medium, including carbon and nitrogen sources, as well as trace elements, is crucial for microbial growth and enzyme activity. nih.gov

Fermentation Parameters: Factors such as pH, temperature, agitation, and aeration rates significantly influence the metabolic activity of the microorganisms and, consequently, the yield of the desired product. researchgate.netmdpi.com

Substrate Concentration: The concentration of the parent compound, levonorgestrel, needs to be carefully controlled to avoid substrate inhibition while ensuring sufficient availability for biotransformation.

Strain Improvement: Genetic engineering and selection of microbial strains with enhanced hydroxylating capabilities can lead to significant improvements in yield.

Investigation of Other Endogenous Enzyme Systems Contributing to this compound Formation (e.g., Hydroxysteroid Dehydrogenases, Oxidoreductases)

Beyond the primary role of cytochrome P450 enzymes, other endogenous enzyme systems, such as hydroxysteroid dehydrogenases (HSDs) and other oxidoreductases, are involved in the broader metabolism of steroids. nih.govnih.gov

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the interconversion of hydroxysteroids and ketosteroids. While their primary role is often associated with the 17-hydroxy group of steroids, their potential involvement in the metabolism at other positions cannot be entirely ruled out. Studies have shown that levonorgestrel can influence the expression of 17β-HSDs in tissues like the endometrium, indicating a complex interplay between levonorgestrel and this enzyme family. However, a direct role of HSDs in the formation of this compound has not been established.

Oxidoreductases: This broad class of enzymes is involved in oxidation-reduction reactions. It is plausible that certain oxidoreductases could contribute to the hydroxylation of levonorgestrel, although specific enzymes responsible for 10-alpha-hydroxylation in human tissues have yet to be identified.

Comparative Analysis of 10-alpha-Hydroxylation Rates Across Different In Vitro Metabolic Models (e.g., Liver Microsomes, Recombinant Enzymes, Cell Lines)

The rate and profile of drug metabolism can vary significantly depending on the in vitro model used. Common models for studying drug metabolism include human liver microsomes (HLM), S9 fractions, recombinant enzymes, and various cell lines. nih.govnih.govresearchgate.netmdpi.comthermofisher.com

Human Liver Microsomes (HLM) and S9 Fractions: HLM are enriched with phase I metabolizing enzymes like CYPs and are a standard tool for in vitro metabolism studies. thermofisher.com S9 fractions contain both microsomal and cytosolic enzymes, offering a broader metabolic capacity. nih.govresearchgate.netmdpi.com Studies with HLM have confirmed the central role of CYP3A4 in levonorgestrel metabolism. fda.gov

Cell Lines: Different cell lines can exhibit varying metabolic capacities. For instance, a study comparing levonorgestrel metabolism across nine different mammalian cell lines showed that the extent of metabolism was cell line-specific. While this study did not specifically quantify this compound, it highlights the importance of selecting an appropriate cell model for metabolic studies.

Below is a comparative table summarizing the general metabolic activity towards levonorgestrel in different in vitro models, based on available research. It is important to note that specific rates for 10-alpha-hydroxylation are not detailed in the literature.

| In Vitro Model | Key Enzymes Present | General Metabolic Activity towards Levonorgestrel | Reference |

| Human Liver Microsomes (HLM) | High concentration of Cytochrome P450 enzymes (e.g., CYP3A4) | High oxidative metabolism, primarily hydroxylation. fda.gov | fda.gov |

| Human Liver S9 Fractions | Microsomal and cytosolic enzymes (CYPs, UGTs, etc.) | Broader metabolic capacity including phase I and phase II reactions. nih.govresearchgate.net | nih.govresearchgate.net |

| Recombinant CYP3A4 | CYP3A4 | Primary enzyme responsible for oxidative metabolism of levonorgestrel. www.gov.uk | www.gov.uk |

| Cunninghamella elegans (Fungus) | Fungal hydroxylases | Capable of producing 10-beta-Hydroxy Levonorgestrel. nih.gov | nih.gov |

| Various Mammalian Cell Lines | Cell line-specific enzyme expression | Metabolism of levonorgestrel is highly variable between different cell lines. |

This comparative view underscores that while human liver-based systems are the gold standard for predicting human metabolism, microbial and other cell-based systems can provide valuable insights into potential metabolic pathways and the production of specific metabolites.

Chemical Synthesis and Derivatization Strategies for 10 Alpha Hydroxy Levonorgestrel

Total Synthesis Approaches to 10-alpha-Hydroxy Levonorgestrel (B1675169)

While total synthesis provides a pathway to novel steroid analogues, a complete de novo total synthesis specifically targeting 10-alpha-Hydroxy Levonorgestrel is not prominently documented in scientific literature. Such an endeavor would be a complex, multi-step process. The general approach would involve constructing the core tetracyclic steroid skeleton first, followed by the introduction of specific functional groups.

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials journalspress.com. A hypothetical retrosynthetic analysis of this compound would disconnect the molecule at key bonds to identify potential precursors.

The primary disconnections would likely target the formation of the C/D ring system and the A/B ring system. A crucial intermediate would be a functionalized tricyclic or bicyclic core upon which the remaining rings could be built. The key challenge in any total synthesis approach is establishing the correct stereochemistry at multiple chiral centers, including the C-10 position where the hydroxyl group is located libretexts.org.

Key Retrosynthetic Steps:

C-17 Functionalization: Disconnection of the 17-alpha-ethynyl and 17-beta-hydroxyl groups would lead back to a 17-keto steroid precursor.

A-Ring Formation: The α,β-unsaturated ketone in the A-ring could be formed through various cyclization or annulation reactions.

Core Skeleton Assembly: The tetracyclic core could be assembled using strategies like the Torgov-Smith synthesis or other convergent approaches that combine A-ring and D-ring precursors.

C-10 Hydroxylation: The final and most challenging step would be the introduction of the 10-alpha-hydroxyl group onto the fully formed steroid skeleton.

Introducing a hydroxyl group at the tertiary C-10 position with alpha-stereochemistry is a significant synthetic hurdle. The C-10 carbon is unactivated, making direct C-H functionalization difficult.

Recent advances in C(sp³)–H functionalization offer potential pathways. Methods inspired by biosynthetic hydroxylation catalyzed by P450 enzymes are being developed chemrxiv.org. One such strategy involves a visible-light-induced hydrogen atom transfer (HAT) process. This approach could potentially be adapted within a total synthesis framework to install the hydroxyl group at a late stage chemrxiv.org. However, controlling the stereoselectivity to favor the alpha isomer over the beta isomer would remain a primary challenge, often dictated by the steric and electronic environment of the steroid nucleus.

Semisynthetic Routes from Levonorgestrel or Related Steroid Precursors

Semisynthesis, starting from readily available steroids like Levonorgestrel, represents a more practical and efficient approach to this compound. This strategy focuses on the direct functionalization of the existing steroid core.

A recently developed method for the direct C(sp³)–H hydroxylation of enones has shown success in the late-stage functionalization of complex molecules, including Levonorgestrel chemrxiv.org. This method utilizes a visible-light-induced HAT mechanism, which avoids harsh reaction conditions. In a reported study, Levonorgestrel was successfully oxidized to afford a single hydroxylated product in a 56% yield, demonstrating the viability of this route chemrxiv.org. The reaction proceeds with the terminal alkyne moiety at C-17 remaining intact chemrxiv.org.

| Parameter | Condition |

| Starting Material | Levonorgestrel |

| Catalyst | Na2-eosin Y |

| Oxidant | Oxygen (O2 balloon) |

| Light Source | 50 W 455 nm LED |

| Solvent | Acetonitrile (B52724) (MeCN) |

| Reducing Agent | Thiourea |

| Yield | 56% |

| Data sourced from a study on the hydroxylation of enones via a visible-light-induced HAT mechanism chemrxiv.org. |

Chemoenzymatic Synthesis of this compound

Chemoenzymatic synthesis leverages the high selectivity of enzymes for specific transformations, which can be difficult to achieve with traditional chemical methods. Biocatalysis is particularly well-suited for the site-specific hydroxylation of unactivated C-H bonds in steroid molecules nih.gov.

The use of microorganisms or isolated enzymes to hydroxylate steroid skeletons is a well-established industrial practice researchgate.netmdpi.com. Enzymes, particularly cytochrome P450 monooxygenases, are capable of catalyzing the insertion of an oxygen atom into C-H bonds with high regio- and stereoselectivity semanticscholar.orgresearchgate.net.

Studies on the microbial transformation of Levonorgestrel have demonstrated that hydroxylation at the C-10 position is feasible. For instance, fermentation of Levonorgestrel with the fungus Cunninghamella elegans has been shown to produce several hydroxylated metabolites nih.gov. One of the identified products was 13-ethyl-10beta, 17beta-dihydroxy-18,19-dinor-17alpha-pregn-4-en-20-yn-3-one, which is 10-beta-Hydroxy Levonorgestrel nih.gov. While this specific study yielded the beta-epimer, it confirms that enzymatic systems can access the sterically hindered C-10 position. Obtaining the desired 10-alpha stereoisomer would likely require screening a broader range of microorganisms or employing protein engineering to alter the selectivity of a known P450 enzyme.

| Biocatalyst Type | Function | Relevance to Steroid Synthesis |

| Cytochrome P450s | Monooxygenases that catalyze C-H hydroxylation. | Widely used for introducing hydroxyl groups at specific positions on the steroid nucleus semanticscholar.org. |

| Flavin-dependent Monooxygenases | Another class of enzymes capable of hydroxylation reactions. | Adopted for various hydroxylation biotransformations in drug discovery semanticscholar.orgresearchgate.net. |

| Whole-Cell Systems (e.g., Fungi, Bacteria) | Contain a variety of enzymes that can perform multi-step transformations. | Can hydroxylate steroids at various positions, including C-10 mdpi.comnih.gov. |

Scaling up a chemoenzymatic process from the laboratory to an industrial scale involves addressing several key challenges. The primary goal is to maximize productivity and ensure a robust, economically viable process nih.govresearchgate.net.

Key considerations include:

Biocatalyst Improvement: This can involve screening for more active and selective microbial strains or using genetic engineering to optimize enzyme expression and stability mdpi.com.

Substrate Solubility: Steroids like Levonorgestrel have low solubility in aqueous media, which can limit reaction rates. This is often addressed by adding organic co-solvents or using cyclodextrins to improve substrate availability researchgate.net.

Process Integration: Developing an integrated process that combines the biotransformation step with product extraction is crucial for efficiency. Continuous processing, for example using microchannel systems, can allow for rapid and efficient extraction of the product from the reaction medium researchgate.net.

By optimizing these factors, a scalable and efficient chemoenzymatic route to this compound could potentially be developed, offering a green and highly selective alternative to purely chemical methods.

Synthesis of Analogs and Isomers for Structure-Activity Relationship Studies (SAR)

The exploration of the structure-activity relationships (SAR) for this compound is crucial for understanding its pharmacological profile and for the design of new analogs with potentially improved therapeutic properties. While specific, comprehensive SAR studies on a wide range of synthesized this compound analogs are not extensively detailed in publicly available literature, a substantial body of research on the SAR of the parent compound, levonorgestrel, and other gonane and estrane progestins provides a solid framework for predicting the effects of structural modifications. researchgate.netnih.govtaylorandfrancis.com

The synthesis of analogs and isomers of this compound would likely draw from established steroid chemistry methodologies. The introduction or modification of functional groups at various positions on the steroid nucleus can significantly impact the molecule's interaction with the progesterone (B1679170) receptor (PR) and other steroid receptors, thereby altering its biological activity.

Key areas for modification to probe the SAR of this compound would include:

The A-Ring: The conformation of the A-ring is a critical determinant of progesterone-receptor binding affinity for 4-en-3-one steroids. nih.gov Modifications such as the introduction of additional double bonds or substituents could alter this conformation and, consequently, the biological activity.

The C10 Position: The presence of the 10-alpha-hydroxy group is a defining feature of this molecule. The synthesis of analogs with different substituents at C10, or alterations to the stereochemistry of the hydroxyl group, would be of significant interest. The synthesis of steroids with a 10-alpha-methyl group has been described as challenging but achievable through chemo-enzymatic strategies, suggesting that modifications at this position are feasible. nih.gov

The C13-Ethyl Group: Levonorgestrel and other gonanes are characterized by a C13-ethyl group instead of the methyl group found in estranes. taylorandfrancis.com Synthesizing analogs with different alkyl groups at this position could provide insights into the steric and electronic requirements for optimal receptor binding.

The C17 Position: The 17-alpha-ethynyl and 17-beta-hydroxyl groups are essential for the progestational activity of levonorgestrel. unicamp.br Modifications to the 17-alpha substituent have been shown to significantly affect androgenic activity. nih.gov For instance, replacing the ethynyl (B1212043) group with methyl, ethyl, or allyl groups can enhance androgenic bioactivity. nih.gov Esterification of the 17-beta-hydroxyl group is another common strategy to create prodrugs with altered pharmacokinetic profiles.

Other Positions on the Steroid Skeleton: Introduction of substituents, such as methyl or halogen groups, at other positions (e.g., C6, C7, C11, C16) has been a common strategy in the development of synthetic progestins to modulate activity and metabolic stability. For example, the introduction of a 7-alpha-methyl group to norethisterone was found to reduce progestational activity while increasing androgenicity and estrogenicity. nih.gov

The biological activity of any newly synthesized analogs would be evaluated through a battery of in vitro and in vivo assays. In vitro studies would include competitive binding assays to determine the affinity for the progesterone receptor (PR), as well as other steroid receptors such as the androgen receptor (AR), estrogen receptor (ER), glucocorticoid receptor (GR), and mineralocorticoid receptor (MR) to assess selectivity. wikipedia.org

The following interactive data table summarizes the relative binding affinities of levonorgestrel and its metabolites to various steroid receptors, which can serve as a baseline for understanding the potential impact of structural modifications.

| Compound | PR | AR | ER | GR | MR | SHBG | CBG |

| Levonorgestrel | 150–162% | 34% | 0% | 1–8% | 17–75% | 50% | 0% |

| 5α-Dihydrolevonorgestrel | 50% | 38% | 0% | ? | ? | ? | ? |

| 3α,5α-Tetrahydrolevonorgestrel | ? | ? | 0.4% | ? | ? | ? | ? |

| 3β,5α-Tetrahydrolevonorgestrel | ? | ? | 2.4% | ? | ? | ? | ? |

| Values are percentages (%). Reference ligands (100%) were promegestone for the PR, metribolone for the AR, E2 for the ER, dexamethasone (B1670325) for the GR, aldosterone (B195564) for the MR, dihydrotestosterone for SHBG, and cortisol for CBG. wikipedia.org |

This data illustrates that even metabolic modifications can significantly alter the receptor binding profile of levonorgestrel, highlighting the sensitivity of the steroid scaffold to structural changes. For example, 5-alpha-reduction of levonorgestrel decreases its affinity for the progesterone receptor. wikipedia.org

In vivo studies in animal models would be necessary to determine the progestational, androgenic, and other hormonal effects of the synthesized analogs. These studies are essential to confirm that the in vitro binding affinities translate into the desired biological responses.

While a comprehensive SAR for this compound is yet to be fully elucidated, the extensive knowledge of progestin SAR provides a clear roadmap for the design and synthesis of novel analogs. Such studies are critical for the development of new hormonal agents with improved efficacy, selectivity, and safety profiles.

Advanced Analytical Methodologies for the Characterization and Quantification of 10 Alpha Hydroxy Levonorgestrel

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone for separating 10-alpha-hydroxy levonorgestrel (B1675169) from complex biological matrices and accurately measuring its concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a powerful and widely used technique for the quantification of levonorgestrel and its metabolites due to its high sensitivity and specificity. nih.govnih.gov Method development involves optimizing several key parameters to achieve the desired analytical performance.

Method Development:

Key aspects of method development include the selection of an appropriate chromatographic column, mobile phase composition, and mass spectrometric conditions. Reversed-phase columns, such as C18, are commonly employed for the separation of steroids like levonorgestrel and its hydroxylated metabolites. nih.gov The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) hydroxide) and an organic solvent (e.g., acetonitrile (B52724) or methanol). nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often used to achieve optimal separation of the analyte from other matrix components. researchgate.netresearchgate.net

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard. researchgate.net

Validation:

Once developed, the LC-MS/MS method undergoes rigorous validation to ensure its reliability and accuracy for its intended purpose. nih.govturkjps.org Validation parameters typically include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The range over which the instrument response is directly proportional to the analyte concentration. nih.govresearchgate.net

Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision. turkjps.org

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix. nih.govresearchgate.net

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

Table 1: Illustrative LC-MS/MS Method Parameters for Levonorgestrel Analysis

| Parameter | Condition |

| Chromatography | |

| Column | C18 reversed-phase (e.g., 50 x 2.0 mm, 3 µm) nih.gov |

| Mobile Phase A | 0.1% Formic acid in water researchgate.net |

| Mobile Phase B | Acetonitrile researchgate.net |

| Flow Rate | 0.4 mL/min nih.gov |

| Gradient | Optimized for separation |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | Specific to 10-alpha-Hydroxy Levonorgestrel |

| Product Ion (m/z) | Specific to this compound |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of steroids, although it often requires chemical derivatization to increase the volatility and thermal stability of the analytes. phcog.com For hydroxylated steroids like this compound, derivatization is a critical step to convert the polar hydroxyl group into a less polar, more volatile functional group.

Common derivatization reagents for hydroxyl groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) which form trimethylsilyl (B98337) (TMS) ethers. The resulting volatile derivative can then be readily analyzed by GC-MS. researchgate.net The separation in GC is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. The mass spectrometer then detects and fragments the eluted compounds, providing a unique mass spectrum for identification. phcog.commdpi.com

While highly sensitive, the need for derivatization can add complexity to the sample preparation procedure.

High-Performance Liquid Chromatography (HPLC) with Specialized Detection

High-performance liquid chromatography (HPLC) is a versatile technique that can be used for the quantification of this compound. nih.govthaiscience.info While UV detection is a common and straightforward detection method, its sensitivity may be limited for low-concentration metabolites. nih.gov

To enhance sensitivity and selectivity, specialized detection methods can be employed:

Fluorescence Detection (FLD): This technique requires the analyte to be naturally fluorescent or to be derivatized with a fluorescent tag. mdpi.com Dansyl hydrazine (B178648) is a common derivatizing agent for ketosteroids, introducing a highly fluorescent dansyl group. mdpi.com This approach can significantly lower the limit of detection compared to UV detection. mdpi.com

Electrochemical Detection (ECD): For compounds that can be oxidized or reduced, ECD can offer high sensitivity and selectivity. The applicability of ECD to this compound would depend on its electrochemical properties.

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

| Technique | Advantages | Disadvantages |

| LC-MS/MS | High sensitivity and specificity, no derivatization required. nih.govnih.gov | Higher instrument cost. |

| GC-MS | High resolution and sensitivity. phcog.com | Requires derivatization for non-volatile compounds. researchgate.net |

| HPLC-FLD | High sensitivity with derivatization. mdpi.com | Derivatization step adds complexity. |

| HPLC-UV | Simple and robust. nih.gov | Lower sensitivity for trace analysis. |

Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nanoqam.cavanderbilt.edu Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for unambiguous structure determination.

1D NMR (¹H and ¹³C):

¹H NMR: Provides information about the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin coupling). vanderbilt.edu The chemical shift of the proton attached to the carbon bearing the new hydroxyl group (C-10) in this compound would be a key diagnostic signal.

¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The chemical shift of the C-10 carbon would be significantly affected by the attached hydroxyl group, providing direct evidence of its location.

2D NMR:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to establish the spin systems within the molecule. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton at C-10 to the C-10 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, including the alpha orientation of the hydroxyl group at C-10. core.ac.uk

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition of this compound. nih.gov This is a critical first step in its identification.

Fragmentation Pathway Analysis:

Tandem mass spectrometry (MS/MS) experiments on an HRMS instrument induce fragmentation of the parent ion. scirp.orgnih.govresearchgate.net The resulting fragment ions are also measured with high mass accuracy. By analyzing the mass differences between the parent ion and the fragment ions, a fragmentation pathway can be proposed. scirp.orgresearchgate.net This pathway provides valuable structural information. For this compound, characteristic fragmentation patterns would involve losses of water (H₂O) from the hydroxyl group and cleavages of the steroid ring system, which would be distinct from the fragmentation of levonorgestrel itself. The precise masses of the fragments help to confirm their elemental composition and support the proposed structure. scirp.org

Table 3: Spectroscopic Data for Structural Elucidation

| Technique | Information Provided | Relevance to this compound |

| ¹H NMR | Proton chemical shifts and couplings. vanderbilt.edu | Confirms the presence and environment of the C-10 proton. |

| ¹³C NMR | Carbon chemical shifts. | Shows the downfield shift of the C-10 carbon due to the hydroxyl group. |

| COSY | ¹H-¹H correlations. core.ac.uk | Establishes proton connectivity within the steroid backbone. |

| HSQC | Direct ¹H-¹³C correlations. | Links the C-10 proton to the C-10 carbon. |

| HMBC | Long-range ¹H-¹³C correlations. core.ac.uk | Confirms the overall carbon skeleton and position of the hydroxyl group. |

| NOESY | Through-space ¹H-¹H correlations. core.ac.uk | Determines the alpha stereochemistry of the hydroxyl group. |

| HRMS | Accurate mass measurement. nih.gov | Determines the elemental composition. |

| HRMS/MS | Fragmentation pattern. scirp.orgnih.govresearchgate.net | Provides structural information based on characteristic neutral losses and cleavages. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the preliminary identification of functional groups within a molecule.

UV-Visible Spectroscopy: For levonorgestrel, the parent compound of this compound, UV-Vis spectrophotometry has been utilized to determine its concentration in various formulations. The λmax of levonorgestrel has been identified at 240 nm in methanol. humanjournals.com This absorption is attributed to the α,β-unsaturated ketone in ring A of the steroid structure. drugbank.com The introduction of a hydroxyl group at the 10-alpha position is not expected to significantly shift this primary absorption maximum, as it is not directly conjugated with the chromophore. However, subtle changes in the spectral profile may be observable and can be used for preliminary characterization.

Isotopic Labeling Strategies for Metabolic Tracing and Mechanistic Studies

Isotopic labeling is a powerful tool for tracing the metabolic fate of drugs and understanding the mechanisms of their biotransformation. The use of deuterated or carbon-13 labeled precursors allows for the unambiguous identification of metabolites from the parent compound.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS/MS analysis due to their similar physicochemical properties to the analyte. nih.gov For studying the metabolism of steroids like levonorgestrel, deuterium-labeled compounds have been synthesized. nih.gov For instance, a method for preparing [6,7,7-²H₃] sterols and steroids has been described, which could be adapted for levonorgestrel. nih.gov The use of ¹³C isotope-labeled metabolomes has also been shown to improve compound annotation and relative quantification in LC-MS-based metabolomic research. nih.gov

By administering a labeled version of levonorgestrel in in vitro or animal models, researchers can track the appearance of labeled this compound and other metabolites using mass spectrometry. This approach provides definitive evidence of the metabolic pathway and can help in quantifying the extent of a specific metabolic conversion. The unique mass shift introduced by the isotopic label allows for easy differentiation of the metabolite from endogenous compounds in the biological matrix. This technique is invaluable for elucidating the enzymes responsible for the 10-alpha-hydroxylation and for studying the subsequent metabolic steps.

Development of High-Throughput Bioanalytical Assays for In Vitro and Animal Research Samples

The analysis of numerous samples generated from in vitro and animal studies requires the development of high-throughput bioanalytical assays. These assays need to be rapid, sensitive, and robust.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred platform for the quantification of steroid metabolites due to its high selectivity and sensitivity. humanjournals.comnih.govnih.gov The development of such assays involves optimizing several key steps:

Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, urine, cell culture media) is critical. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and matrix solid-phase dispersion (MSPD) are commonly employed to remove interferences and concentrate the analyte. ekb.eg Salting-out assisted liquid-liquid extraction (SALLE) has been shown to be a time-saving and waste-reducing alternative for the analysis of drug metabolites. nih.gov

Chromatographic Separation: Ultra-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) is used to separate the analyte from other compounds in the sample. humanjournals.comnih.gov The choice of the column and mobile phase is crucial for achieving good resolution and short run times.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is often used for its high selectivity and sensitivity in quantification. nih.gov The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.

The development of these high-throughput methods enables the rapid analysis of a large number of samples, which is essential for pharmacokinetic studies, drug metabolism research, and preclinical development. metwarebio.comnih.govnih.gov The goal is to have a validated, robust, and high-throughput bioanalytical method that meets regulatory expectations for toxicology and clinical studies. nih.gov

Quality Control and Data Management in Steroid Metabolomics Research

Ensuring the quality and integrity of data is paramount in steroid metabolomics research. This is achieved through a robust quality assurance (QA) and quality control (QC) program. thermofisher.comthermofisher.com

Quality Control: QC samples are analyzed alongside the study samples to monitor the performance of the analytical method. researchgate.net These typically include:

Calibration Standards: A series of solutions with known concentrations of the analyte used to generate a calibration curve for quantification.

Quality Control Samples: Samples with low, medium, and high concentrations of the analyte prepared in the same matrix as the study samples. nih.govresearchgate.net These are used to assess the accuracy and precision of the method.

Internal Standards: A known amount of a compound, ideally a stable isotope-labeled version of the analyte, is added to all samples to correct for variations in sample preparation and instrument response. nih.gov

The acceptance criteria for accuracy and precision are typically within ±15% (±20% for the lower limit of quantification) of the nominal concentration.

Data Management: The large volume of data generated in metabolomics studies necessitates a systematic approach to data management. snf.ch This includes:

Data Acquisition: Using validated software to control the analytical instruments and acquire the data.

Data Processing: Employing specialized software for peak integration, calibration, and quantification.

Data Review and Reporting: A thorough review of the data to ensure its integrity and compliance with standard operating procedures.

Data Storage and Archiving: Securely storing the raw and processed data for future reference and regulatory audits.

Computational analysis techniques, such as machine learning algorithms, are increasingly being used to analyze complex steroid metabolite data and identify potential biomarkers. oup.comresearchgate.net

Molecular and Cellular Interactions of 10 Alpha Hydroxy Levonorgestrel

Binding Affinity and Selectivity Towards Steroid Receptors

Levonorgestrel (B1675169), the parent compound, binds effectively to the progesterone (B1679170) receptor. rndsystems.com Its tetrahydro metabolites, such as 3alpha,5alpha-LNG and 3beta,5alpha-LNG, have been shown to possess significantly lower transcriptional activities mediated through both PR-A and PR-B isoforms when compared to LNG and progesterone. nih.gov While specific binding data for 10-alpha-Hydroxy Levonorgestrel is not detailed in the provided results, the activity of other metabolites suggests that hydroxylation can alter PR interaction. The two main isoforms of the progesterone receptor, PR-A and PR-B, are typically expressed at similar levels, though their ratio can vary in different tissues and disease states, potentially influencing the response to a given progestin. guidetopharmacology.org

Table 1: Relative Binding Affinity of Levonorgestrel to Steroid Receptors

| Receptor | Relative Binding Affinity (%) |

| Progesterone Receptor | 323 |

| Androgen Receptor | 58 |

| Mineralocorticoid Receptor | 17 |

| Glucocorticoid Receptor | 7.5 |

| Estrogen Receptor | < 0.02 |

| Data sourced from R&D Systems, showing the relative binding affinity of the parent compound, Levonorgestrel. rndsystems.com |

Levonorgestrel is known to be an androgenic progestogen. nih.gov This androgenicity stems from its ability to bind to and activate the androgen receptor. nih.gov The parent compound, LNG, has a notable binding affinity for the AR. rndsystems.com This interaction is significant as it can lead to androgenic effects. For instance, androgenic progestins can stimulate the proliferation of breast epithelial cells, an effect that can be diminished by the presence of an androgen receptor antagonist. nih.gov The androgenic activity of LNG has been shown to be required for the induction of Receptor Activator of NF-κB Ligand (RANKL), a key mediator of PR-induced cell proliferation. nih.gov Local administration of LNG, such as via an intrauterine system, has been found to suppress the expression of AR in the endometrium. nih.gov

While Levonorgestrel itself does not bind to the estrogen receptor, some of its metabolites exhibit estrogenic activity. nih.gov Research has shown that the 3beta,5alpha-tetrahydro derivative of LNG can significantly activate estrogen-dependent gene transcription. nih.gov This effect is mediated selectively through the estrogen receptor-alpha (ERα), with minimal to no activity observed via the estrogen receptor-beta (ERβ). nih.gov This subtype-selective action provides insight into the intrinsic estrogenicity reported for some 19-nor-testosterone derived progestins. nih.gov The two ER subtypes, ERα and ERβ, often have different physiological roles; ERα is more prominent in the mammary gland and uterus, while ERβ can counteract ERα-promoted proliferation. nih.gov

Ligand-Receptor Complex Formation and Conformational Dynamics

The binding of a ligand to a nuclear receptor induces a conformational change in the receptor protein, which is essential for its subsequent interaction with co-regulators and DNA. Upon agonist binding, the receptor's ligand-binding domain (LBD) adopts an "active" conformation. nih.govnih.gov A key event in this process is the repositioning of a flexible helix at the C-terminus of the LBD, known as helix 12 (H12). nih.gov This repositioning creates a binding surface for co-activator proteins. nih.govnsf.gov

In contrast, antagonist binding forces H12 into a different position that blocks the co-activator binding groove, thereby preventing receptor activation. nih.govnsf.gov Molecular dynamics simulations have shown that antagonist-bound receptor complexes can be more dynamic and flexible than agonist-bound ones. nsf.gov While specific studies on the conformational dynamics induced by this compound are not available, the principles derived from studies of estrogen and androgen receptors with various ligands suggest that its specific binding mode would dictate a unique receptor conformation, influencing its pharmacological activity as an agonist, antagonist, or partial agonist. nih.govnih.govresearchgate.net

Modulation of Gene Expression and Transcriptional Activity In Vitro (e.g., Reporter Gene Assays)

Reporter gene assays are a standard in vitro method to quantify the ability of a compound to modulate the transcriptional activity of a nuclear receptor. nih.gov In these assays, cells are engineered to express a receptor of interest and a reporter gene (like luciferase) whose expression is controlled by a hormone-responsive DNA element. nih.gov

Studies using this technique have been crucial in elucidating the hormonal activities of Levonorgestrel metabolites. For example, transactivation assays in HeLa cells transfected with ERα and an estrogen-responsive reporter gene demonstrated that the 3beta,5alpha-tetrahydro derivative of LNG significantly activates estrogen-dependent gene transcription. nih.gov The same study showed that this effect was specific to ERα, as little to no activity was seen with ERβ. nih.gov Furthermore, these assays confirmed that the tetrahydro derivatives of LNG had markedly lower PR-mediated transcriptional activity compared to the parent compound. nih.gov These findings highlight how reporter gene assays can dissect the specific molecular mechanisms and receptor pathways through which a compound and its metabolites exert their effects. nih.gov

Effects on Intracellular Signaling Pathways and Enzyme Activities (e.g., Kinase Cascades, Oxidoreductases)

The metabolic pathway of Levonorgestrel involves hydroxylation, a process catalyzed by cytochrome P450 (CYP) enzymes, which are a class of oxidoreductases. The formation of hydroxylated metabolites is a key step in the biotransformation of Levonorgestrel. However, the specific enzymatic kinetics and the downstream effects of this compound on intracellular signaling cascades have not been elucidated.

There is a lack of research investigating whether this compound modulates the activity of protein kinases or other critical signaling molecules. Understanding these interactions is fundamental to determining the pharmacological profile of the metabolite. Without such data, it is impossible to ascertain its potential cellular targets and physiological consequences.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs in Pre-clinical Models

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For Levonorgestrel, SAR studies have primarily focused on modifications at other positions of the steroid nucleus to enhance progestational activity or alter pharmacokinetic properties.

However, there are no specific SAR studies available for this compound. This includes a lack of data on how the introduction of the hydroxyl group at the 10-alpha position affects its binding affinity to progesterone and androgen receptors compared to its parent compound. Furthermore, no preclinical studies on analogs of this compound have been published, which would be essential for building a comprehensive SAR model.

Due to the limited availability of specific research data for this compound, a detailed discussion on its molecular and cellular interactions, as outlined in the requested sections, cannot be provided at this time. Further investigation and dedicated pharmacological studies are required to characterize the biological significance of this metabolite.

Pre Clinical Pharmacokinetic and Pharmacodynamic Investigations of 10 Alpha Hydroxy Levonorgestrel

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

The in vitro ADME properties of a drug candidate are crucial for predicting its in vivo behavior. For 10-alpha-Hydroxy Levonorgestrel (B1675169), a metabolite of the widely used synthetic progestogen Levonorgestrel, specific in vitro ADME data is limited in publicly available literature. However, insights can be drawn from the extensive research on its parent compound, Levonorgestrel.

Microsomal Stability and Plasma Stability

Microsomal stability assays are fundamental in early drug discovery to estimate the metabolic clearance of a compound by liver enzymes. Similarly, plasma stability is essential to determine a compound's viability in systemic circulation.

Table 1: Stability of Levonorgestrel

| Parameter | Description | Finding for Levonorgestrel | Specific Data for 10-alpha-Hydroxy Levonorgestrel |

|---|---|---|---|

| Microsomal Stability | Indicates susceptibility to metabolism by liver enzymes. | Extensively metabolized, primarily via reduction and hydroxylation (CYP3A4 involved). tga.gov.aubayer.com | Data not available. |

| Plasma Stability | Determines the compound's stability in blood. | Levonorgestrel is stable enough to circulate and exert its effects. | Data not available. |

Plasma Protein Binding Characteristics and Dynamics

The extent of a drug's binding to plasma proteins influences its distribution, availability to target tissues, and clearance.

There is no specific data available regarding the plasma protein binding of this compound. For its parent compound, Levonorgestrel, it is highly bound to plasma proteins. Over 98% of circulating Levonorgestrel is bound, primarily to sex hormone-binding globulin (SHBG) and to a lesser extent, to serum albumin. fda.gov Less than 2% of circulating Levonorgestrel is present as the free, pharmacologically active steroid. tga.gov.aubayer.com The concentration of SHBG can be influenced by other hormones, which in turn affects the total concentration of Levonorgestrel. tga.gov.aubayer.com It is hypothesized that as a metabolite, this compound would likely have different binding characteristics, potentially with lower affinity for SHBG compared to the parent compound, which could impact its distribution and clearance.

Table 2: Plasma Protein Binding of Levonorgestrel

| Protein | Binding of Levonorgestrel | Specific Data for this compound |

|---|---|---|

| Sex Hormone-Binding Globulin (SHBG) | High affinity binding. tga.gov.aunih.gov | Data not available. |

| Albumin | Lower affinity binding. fda.govnih.gov | Data not available. |

| Free Fraction | Less than 2%. tga.gov.aubayer.com | Data not available. |

In Vitro Permeability and Transport Studies

In vitro permeability assays, often using Caco-2 cell monolayers, are employed to predict the intestinal absorption of orally administered drugs.

Specific in vitro permeability data for this compound is not available in the scientific literature. The parent compound, Levonorgestrel, is known to be rapidly and completely absorbed after oral administration, with a bioavailability of approximately 100%, indicating it is not subject to significant first-pass metabolism. pfizer.com This suggests high permeability for Levonorgestrel. The permeability characteristics of its metabolite, this compound, have not been reported.

Pharmacokinetic Profiling in Animal Models

Animal models are instrumental in understanding the in vivo pharmacokinetic behavior of a compound before human studies.

Absorption and Bioavailability in Selected Species (e.g., Rabbit, Rat, Minipig)

While specific pharmacokinetic studies on this compound in animal models have not been published, extensive research has been conducted on the parent compound, Levonorgestrel.

Rabbit: Studies have shown that the pharmacokinetics of Levonorgestrel in rabbits closely resemble those in women, making the rabbit a suitable model for studying its metabolism. nih.gov Food restriction in rabbits has been shown to significantly increase the metabolic clearance rate and decrease the elimination half-life of Levonorgestrel. nih.gov

Rat: In rats, the pharmacokinetics of Levonorgestrel have been found to be comparable to another progestin, etonogestrel. tandfonline.com Levonorgestrel exposure in rats was shown to be dose-proportional, and its subcutaneous bioavailability was high at over 90%. tandfonline.comtandfonline.com

Minipig: The clearance of Levonorgestrel in minipigs was found to be higher than in rats. tandfonline.com The bioavailability of intradermally administered Levonorgestrel in minipigs was very high at 97.7%. tandfonline.com

Table 3: Pharmacokinetic Parameters of Levonorgestrel in Animal Models

| Species | Bioavailability (Route) | Key Findings |

|---|---|---|

| Rabbit | N/A (IV studies) | Pharmacokinetic profile similar to humans. nih.gov |

| Rat | >90% (Subcutaneous) tandfonline.comtandfonline.com | Dose-proportional exposure. tandfonline.comtandfonline.com |

| Minipig | 97.7% (Intradermal) tandfonline.com | Higher clearance than in rats. tandfonline.com |

Tissue Distribution and Accumulation Patterns

Information regarding the specific tissue distribution and accumulation of this compound is not available. For the parent compound, Levonorgestrel, its distribution is influenced by its high affinity for SHBG. With the use of a Levonorgestrel-releasing intrauterine system, a very high concentration gradient is observed from the endometrium to the myometrium and serum, indicating localized action. tga.gov.au Following systemic administration, the apparent volume of distribution of Levonorgestrel is approximately 1.8 L/kg. fda.gov The distribution pattern of its metabolites, including this compound, would depend on their physicochemical properties and binding affinities to tissue and plasma proteins.

Systemic Clearance and Elimination Pathways (Urinary, Biliary/Fecal)

Specific data on the systemic clearance and elimination pathways of this compound in pre-clinical animal models is not available in the public domain.

Pharmacodynamic Studies in Pre-clinical Systems

Receptor Occupancy and Ligand-Binding Kinetics in Animal Tissues

No studies detailing the receptor occupancy or ligand-binding kinetics of this compound in animal tissues could be identified.

Biomarker Identification and Validation in Animal Models

There is no information available regarding the identification and validation of biomarkers in animal models specifically for this compound.

Inter-species Comparison of Pharmacokinetic Parameters

A comparative analysis of the pharmacokinetic parameters of this compound across different animal species cannot be provided as no relevant data has been published.

Comparative Biochemistry and Molecular Pharmacology of 10 Alpha Hydroxy Levonorgestrel

Comparative Metabolic Pathways of Levonorgestrel (B1675169) and its Other Hydroxylated Metabolites

The metabolism of levonorgestrel (LNG) is extensive and complex, primarily occurring in the liver. The major metabolic pathways involve the reduction of the A-ring and hydroxylation at various positions, followed by conjugation. tga.gov.aunih.gov The oxidative metabolism of LNG is largely catalyzed by the cytochrome P450 enzyme system, with CYP3A4 being the principal enzyme involved. tga.gov.aufda.govnih.gov

The primary transformation of levonorgestrel includes the reduction of the Δ4-3-oxo group, leading to the formation of major plasma metabolites such as the unconjugated and conjugated forms of 3α, 5β-tetrahydrolevonorgestrel. tga.gov.au In addition to reduction, hydroxylation is a key metabolic step. While information on the specific metabolic pathways of 10-alpha-hydroxy levonorgestrel in humans is limited in the available literature, studies have identified other hydroxylated metabolites. Hydroxylation of levonorgestrel is known to occur at several positions, including 2α, 1β, and 16β. tga.gov.aunih.gov Following these initial phase I transformations, the resulting metabolites undergo phase II conjugation reactions. They are predominantly excreted as glucuronide conjugates in the urine and as sulfate (B86663) conjugates that circulate in the plasma. nih.govfda.govpharmgkb.org

Microbial transformation studies, which can sometimes mimic mammalian metabolism, have identified various hydroxylated metabolites of levonorgestrel. For instance, fermentation of levonorgestrel with the fungus Cunninghamella elegans yielded metabolites hydroxylated at the 10β, 6β, 15α, and 11α positions. nih.gov This highlights the potential for hydroxylation to occur at the C-10 position, although the stereochemistry (beta versus alpha) is a critical distinction. The subsequent metabolic fate of these hydroxylated compounds, including this compound, would likely involve conjugation with glucuronic acid or sulfate prior to excretion, similar to other LNG metabolites.

Table 1: Key Metabolic Pathways and Enzymes for Levonorgestrel

| Metabolic Pathway | Primary Enzymes/Processes | Key Metabolites | Primary Excretion Form |

| Reduction | Reduction of Δ4-3-oxo group | 3α, 5β-tetrahydrolevonorgestrel | Glucuronide conjugates (urine) |

| Hydroxylation (Oxidation) | Cytochrome P450 (mainly CYP3A4) | 2α-hydroxy-LNG, 16β-hydroxy-LNG | Sulfate conjugates (plasma) |

| Conjugation | UGTs (Uridine 5'-diphospho-glucuronosyltransferases), SULTs (Sulfotransferases) | LNG-glucuronides, LNG-sulfates | Urine and feces |

Differential Receptor Binding Affinities and Functional Activities Compared to Parent Levonorgestrel and Other Metabolites

Levonorgestrel exerts its biological effects primarily through its interaction with steroid hormone receptors. It is a potent progestin, binding with high affinity to the progesterone (B1679170) receptor (PR). drugbank.comnih.gov In addition to its progestational activity, levonorgestrel also possesses significant androgenic properties due to its strong binding to the androgen receptor (AR). drugbank.comnih.govnih.gov Its affinity for the AR is reported to be 58% that of testosterone (B1683101). pharmgkb.org Conversely, its binding to estrogen (ER), glucocorticoid (GR), and mineralocorticoid (MR) receptors is considerably lower. pharmgkb.orgrndsystems.com

The metabolism of levonorgestrel significantly alters its receptor binding profile and functional activity. Studies on A-ring reduced metabolites have shown that 5α-reduction (forming 5α-dihydro-levonorgestrel) leads to a decreased binding affinity for the PR, but an enhanced affinity for the AR. drugbank.comnih.gov This suggests that 5α-reduction shifts the steroid's activity towards being more androgenic. Further metabolism, such as the reduction of the 3-keto group to form 3α,5α-tetrahydro-levonorgestrel, effectively abolishes the molecule's ability to bind to the PR and AR. drugbank.comnih.gov This demonstrates that metabolic changes can deactivate the hormonal activity of the parent compound.

While direct data on the receptor binding affinity of this compound is not extensively detailed in the reviewed literature, the position of hydroxylation is known to be a critical determinant of activity. For comparison, microbial hydroxylation of levonorgestrel at other positions has been shown to produce metabolites with novel biological activities. For example, 10β-hydroxy-levonorgestrel and 11α-hydroxy-levonorgestrel, produced by Cunninghamella elegans, were found to exhibit inhibitory activity against acetylcholinesterase and butyrylcholinesterase, activities not associated with the parent compound. nih.gov This suggests that hydroxylation, including potentially at the 10-alpha position, could significantly modify the biological activity, possibly reducing its affinity for PR and AR while potentially introducing other unforeseen biological interactions.

Table 2: Relative Binding Affinity (RBA) of Levonorgestrel and Metabolites to Steroid Receptors

| Compound | Progesterone Receptor (PR) | Androgen Receptor (AR) | Estrogen Receptor (ER) |

| Levonorgestrel (LNG) | High | High | Negligible |

| 5α-Dihydro-Levonorgestrel | Diminished (compared to LNG) | Enhanced (compared to LNG) | Negligible |

| 3α,5α-Tetrahydro-Levonorgestrel | Abolished | Abolished | Abolished |

Influence of Stereochemistry (e.g., alpha vs. beta hydroxylation at C-10) on Biological Activity

Stereochemistry plays a pivotal role in the interaction between a drug molecule and its biological target, fundamentally influencing its activity, metabolism, and transport. mdpi.com The specific three-dimensional arrangement of atoms, such as the orientation of a hydroxyl group in either an alpha (α, pointing down) or beta (β, pointing up) configuration, can dramatically alter the molecule's fit within a receptor's binding pocket. nih.gov

In the context of levonorgestrel, while specific comparative data between this compound and 10-beta-hydroxy levonorgestrel is scarce, the importance of stereochemistry is well-established for steroids. For instance, studies on other chiral compounds demonstrate that a change in stereochemistry at a single position can significantly impact biological function, sometimes converting an active compound into an inactive one or altering its primary mode of action. mdpi.comnih.gov

A study on the microbial metabolism of levonorgestrel identified 10-beta-hydroxy-levonorgestrel as a metabolite. nih.gov This specific stereoisomer, along with others produced by the fungus, was tested for biological activity and found to inhibit cholinesterase enzymes. nih.gov This finding underscores that hydroxylation at the C-10 position creates a molecule with a biological activity profile distinct from the parent levonorgestrel's hormonal effects. It is plausible that the 10-alpha isomer would also exhibit a unique activity profile, potentially differing from the 10-beta isomer in potency or even the type of biological effect, due to the different spatial orientation of the hydroxyl group influencing its interaction with target proteins.

Metabolic Interplay with Endogenous Steroids and Other Xenobiotics

The metabolism of this compound, like its parent compound, is subject to interplay with a wide range of endogenous substances and xenobiotics (foreign compounds, including drugs). This interaction primarily occurs through shared metabolic pathways and binding proteins.

A major point of interaction is the Cytochrome P450 system. Since levonorgestrel is principally metabolized by CYP3A4, any other substance that induces, inhibits, or is also a substrate for this enzyme can alter its metabolism. nih.govnih.gov

CYP3A4 Inducers : Concomitant use of strong CYP3A4 inducers, such as certain antiretrovirals (e.g., efavirenz) or anticonvulsants (e.g., carbamazepine), can significantly accelerate the metabolism of levonorgestrel. laegemiddelstyrelsen.dknih.gov This leads to lower plasma concentrations of the parent drug and its metabolites, including hydroxylated forms.

CYP3A4 Inhibitors : Conversely, substances that inhibit CYP3A4 could slow down the metabolism of levonorgestrel, potentially increasing its plasma levels.

Another level of interplay involves plasma protein binding. Levonorgestrel binds with high affinity to sex hormone-binding globulin (SHBG). tga.gov.aunih.govmdpi.com The concentration of SHBG in the blood regulates the bioavailability of sex steroids, including endogenous testosterone and estradiol (B170435). Since levonorgestrel competes for binding sites on SHBG, its presence can influence the levels of free, biologically active endogenous hormones. tga.gov.au Likewise, any condition or drug that alters SHBG levels will, in turn, affect the concentration of free levonorgestrel and its metabolites.

Finally, the phase II conjugation pathways (glucuronidation and sulfation) are also sites of potential interaction. nih.gov These pathways are responsible for the clearance of many endogenous compounds (e.g., bilirubin, steroid hormones) and xenobiotics. Competition for the enzymes involved, such as UDP-glucuronosyltransferases (UGTs), could potentially affect the excretion rate of levonorgestrel metabolites. nih.gov

Species-Specific Differences in Metabolism and Molecular Effects

The metabolism and biological effects of levonorgestrel exhibit significant variation across different species, which is a critical consideration when extrapolating data from animal studies to humans.

In vitro studies using rat hypothalamus and pituitary tissues demonstrated that these tissues can efficiently convert levonorgestrel into its A-ring reduced derivatives (5α-dihydro-LNG and 3α,5α-tetrahydro-LNG). drugbank.comnih.gov Behavioral studies in castrated male rats showed that levonorgestrel itself could restore male sexual behavior, indicating a potent androgenic effect in this species, an effect that was diminished in its A-ring reduced metabolites. nih.gov

Significant metabolic differences are observed in lower organisms. The fungus Cunninghamella elegans metabolizes levonorgestrel via hydroxylation at positions not commonly reported as major pathways in humans, such as 10β, 6β, 15α, and 11α. nih.gov This highlights a distinct metabolic capability compared to mammals.

Studies in aquatic non-target organisms also reveal species-specific molecular effects. In the zebra mussel (Dreissena polymorpha), levonorgestrel exposure leads to bioaccumulation and the upregulation of genes involved in biotransformation (glutathione S-transferase), stress response (heat shock protein 70), and detoxification (P-glycoprotein). nih.gov In zebrafish (Danio rerio), levonorgestrel was shown to affect ovary maturation and liver glycogen (B147801) content, with these effects being modulated by environmental factors like water temperature. mdpi.com These findings illustrate that the biological impact of levonorgestrel extends beyond hormonal receptor interactions and varies depending on the species' unique physiology and metabolic systems.

Potential Applications in Chemical Biology and Drug Discovery Research

Utility as a Chemical Probe for Elucidating Steroid Signaling Pathways

Chemical probes are small molecules used to study and manipulate biological systems, such as signaling pathways, with precision. unicamp.br The metabolites of synthetic steroids like Levonorgestrel (B1675169) (LNG) are particularly useful as probes because their altered structures can lead to different interactions with cellular machinery compared to the parent compound. drugbank.com This differential activity allows researchers to dissect the complex and often overlapping signaling cascades regulated by steroids.

Steroid hormones can exert their effects through two main pathways: a slower, genomic pathway involving binding to intracellular receptors that modulate gene expression, and a rapid, non-genomic pathway that involves membrane-bound receptors and kinase cascades. libretexts.orgnih.gov Metabolites of LNG, including hydroxylated forms like 10-alpha-Hydroxy Levonorgestrel, can be used to probe these distinct pathways. For instance, studies have shown that while LNG itself does not bind to the estrogen receptor (ER), certain A-ring reduced metabolites of LNG can interact with and activate the estrogen receptor-alpha (ERα). nih.govnih.gov This finding demonstrates how a metabolite can be used as a chemical probe to uncover "hidden" or indirect signaling activities of a parent drug, offering a plausible explanation for observed estrogen-like effects. nih.govnih.gov

By comparing the signaling outcomes induced by LNG versus those induced by this compound, scientists can identify which cellular responses are specific to the metabolite. This helps to map receptor-ligand interactions and downstream events with greater clarity, contributing to a more nuanced understanding of how synthetic steroids function and influence cellular behavior. nih.gov

Investigation as a Scaffold or Intermediate for Novel Steroid Derivatives with Modulated Biological Activity

This compound represents an attractive scaffold or synthetic intermediate for several reasons. The introduction of a hydroxyl group at the 10-alpha position provides a new, reactive chemical handle that is not present on the parent LNG molecule. Chemists can exploit this hydroxyl group to attach various other functional groups, leading to the creation of novel steroid derivatives.